2,2,2-trichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
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Overview
Description
2,2,2-Trichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a trichloroacetamide group attached to a phenyl ring, which is further connected to a 4-methylpiperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide typically involves the following steps:
Preparation of 4-(4-methylpiperazin-1-yl)aniline: : This intermediate can be synthesized by reacting 4-methylpiperazine with aniline under suitable conditions.
Chloroformylation: : The aniline derivative is then chloroformylated to introduce the trichloroacetamide group. This step often involves the use of trichloroacetyl chloride in the presence of a base such as triethylamine.
Purification: : The final product is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes and large-scale reactors to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: : The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: : The trichloroacetamide group can be reduced to form amine derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions at the trichloroacetamide group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Phenolic derivatives.
Reduction: : Amine derivatives.
Substitution: : Various substituted amides and esters.
Scientific Research Applications
2,2,2-Trichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a probe in biological studies to understand cellular processes.
Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: : It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,2-trichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2,2-Trichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide can be compared with other similar compounds such as:
Olanzapine: : A related compound with a similar piperazine structure used in psychiatric medication.
Imatinib: : Another compound with a piperazine moiety used as an anticancer drug.
These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2,2,2-trichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3N3O/c1-18-6-8-19(9-7-18)11-4-2-10(3-5-11)17-12(20)13(14,15)16/h2-5H,6-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVLBALXFSJBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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